

# Technical Support Center: Tapinarof-Induced

# Folliculitis in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Tapinarof |           |  |  |  |
| Cat. No.:            | B1666157  | Get Quote |  |  |  |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering folliculitis in clinical studies of **tapinarof**.

# Troubleshooting Guide: Managing Tapinarof-Induced Folliculitis

This guide offers a step-by-step approach for addressing folliculitis observed during experimental procedures.

Issue: A study participant has developed follicular papules and/or pustules in areas where **tapinarof** cream has been applied.

#### Recommended Actions:

- Assess and Grade the Severity:
  - Utilize the Common Terminology Criteria for Adverse Events (CTCAE) to grade the severity of the folliculitis.[1][2] Most reported cases in clinical trials have been mild (Grade 1) to moderate (Grade 2).[1][2]
  - Document the morphology of the lesions. Tapinarof-induced follicular events are often described as non-pustular and non-comedogenic.[3]



- · Consider Temporary Discontinuation:
  - For mild to moderate cases, a temporary interruption of tapinarof application at the affected sites is an effective management strategy. Application can be continued on other unaffected areas.
  - In the PSOARING and ADORING trials, most patients did not require dose modifications or treatment interruptions.
- Patient Education:
  - Educate the participant on the correct application of tapinarof, ensuring they apply a thin layer only to the affected plaques.
- Rule out Infectious Causes:
  - While tapinarof-induced folliculitis is typically non-bacterial, consider obtaining cultures if the presentation is atypical or pustular. In clinical trials, cultures of pustules have consistently been negative.
- Symptomatic Relief (If Necessary):
  - Although most cases are asymptomatic, if the patient experiences itching or discomfort,
     consider non-pharmacological interventions or appropriate symptomatic treatments.

## **Quantitative Data Summary**

The following table summarizes the incidence of follicular events in the pivotal Phase 3 clinical trials for **tapinarof** in plaque psoriasis (PSOARING 1 & 2) and atopic dermatitis (ADORING 1 & 2).



| Clinical<br>Trial<br>Program | Indication           | Tapinarof<br>1%<br>Incidence | Vehicle<br>Incidence | Discontinua<br>tion Rate<br>due to<br>Folliculitis<br>(Tapinarof<br>Group) | Reference |
|------------------------------|----------------------|------------------------------|----------------------|----------------------------------------------------------------------------|-----------|
| PSOARING 1<br>& 2            | Plaque<br>Psoriasis  | 17.8% -<br>24.0%             | 0.6% - 1.5%          | 0.9% - 1.8%                                                                |           |
| ADORING 1<br>& 2             | Atopic<br>Dermatitis | 8.9% - 14.0%                 | 0.6% - 1.5%          | 0% - 1.0%                                                                  | -         |

### **Experimental Protocols**

Assessment of Follicular Events in Clinical Trials:

In the PSOARING and ADORING clinical trial programs, follicular events were predefined as adverse events of special interest (AESI), and investigators received specific training for their identification and monitoring.

- Definition of Follicular Event: The definition was broadened beyond the standard Medical
  Dictionary for Regulatory Activities (MedDRA) term for folliculitis. It included a grouped
  category of MedDRA preferred terms such as "application site folliculitis," "folliculitis," and
  "keratosis pilaris." In the ADORING trials, investigators could also record folliculitis based on
  their clinical assessment in their own words.
- Grading of Severity: Folliculitis and contact dermatitis were identified and graded by investigators using the Common Terminology Criteria for Adverse Events (CTCAE).
  - Grade 1: Mild
  - Grade 2: Moderate
  - Grade 3: Severe
- Data Collection: Safety and tolerability assessments, including the incidence and frequency
  of follicular events, were conducted at regular intervals (e.g., every 4 weeks in PSOARING



3).

#### **Visualizations**





Click to download full resolution via product page

Caption: **Tapinarof** Signaling Pathway.

## Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of tapinarof-induced folliculitis?

A1: The exact mechanism is not fully elucidated, but it is thought to be an "on-target" effect related to **tapinarof**'s mechanism of action as an Aryl Hydrocarbon Receptor (AhR) agonist. AhR activation is known to regulate the epidermal differentiation complex. It is hypothesized that **tapinarof**'s upregulation of skin barrier components, such as filaggrin and loricrin, may lead to increased follicular cornification and subsequent plugging of the hair follicle, resulting in non-infectious follicular papules.

Q2: What is the typical clinical presentation of tapinarof-induced folliculitis?

A2: In clinical trials, **tapinarof**-associated follicular events are generally described as mild, self-limiting, non-pustular, and non-comedogenic. The morphology can sometimes be reminiscent of keratosis pilaris, with punctate erythematous follicular scaling macules and papules.

Q3: How soon after initiating tapinarof treatment does folliculitis typically appear?

A3: The mean time to the first onset of follicular events in the PSOARING trials was approximately 30-32 days. In the ADORING trials, the onset ranged from 18.5 to 86.8 days.

Q4: Is the folliculitis associated with tapinarof infectious?

A4: No, cultures of pustules from patients treated with **tapinarof** have been consistently negative for bacteria, yeast, and fungi.

Q5: Are there any specific patient populations that are more susceptible to **tapinarof**-induced folliculitis?

A5: The available data from the PSOARING and ADORING trials have not identified specific patient populations that are at a higher risk of developing folliculitis. The incidence rates were similar across a wide age range in the ADORING trials.



Q6: Does the folliculitis lead to high rates of treatment discontinuation?

A6: No, the discontinuation rates due to folliculitis in the **tapinarof** groups were low across the PSOARING (0.9-1.8%) and ADORING (0-1.0%) trials.

Q7: Is any specific treatment required for tapinarof-induced folliculitis?

A7: The clinical trial protocols for the PSOARING studies did not mandate any specific therapy for folliculitis. Management was at the discretion of the investigator and often involved temporary interruption of the study drug at the affected sites. The majority of cases were self-limited and resolved without intervention.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tapinarof Cream 1% Once Daily for the Treatment of Plaque Psoriasis: Case Photography of Clinical Outcomes from Three Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Technical Support Center: Tapinarof-Induced Folliculitis in Clinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666157#addressing-tapinarof-induced-folliculitis-in-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com